molecular formula C10H8N6 B14430129 Pyrazino[2,3-f]quinoxaline-5,6-diamine CAS No. 79790-36-6

Pyrazino[2,3-f]quinoxaline-5,6-diamine

Cat. No.: B14430129
CAS No.: 79790-36-6
M. Wt: 212.21 g/mol
InChI Key: WPNITXFHYRBRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research

The importance of fused nitrogen heterocycles is underscored by their presence in a vast number of natural products and synthetic compounds with significant biological activity. In the realm of materials science, their electron-deficient or electron-rich nature, tunable through chemical modification, allows for the rational design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The ability to create extended π-conjugated systems through the fusion of aromatic and heteroaromatic rings is central to the development of novel functional materials with tailored optoelectronic properties.

Overview of Quinoxaline (B1680401) and Pyrazine (B50134) Derivatives in Materials Science and Synthetic Chemistry

Quinoxaline, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyrazine ring, and its derivatives are well-established building blocks in materials science. Their electron-accepting character makes them suitable components in donor-acceptor type materials, which are crucial for applications in organic electronics. The planar structure of quinoxaline facilitates strong π-π stacking, promoting efficient charge transport.

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, also plays a vital role. Its incorporation into larger fused systems can significantly influence the electronic properties of the resulting molecule, often leading to enhanced electron affinity and altered photophysical behavior. In synthetic chemistry, both quinoxaline and pyrazine moieties offer versatile handles for further functionalization, enabling the construction of complex molecular architectures.

Structural Context of Pyrazino[2,3-f]quinoxaline-5,6-diamine within Tetraazaphenanthrene Frameworks

This compound is a derivative of the 1,4,5,8-tetraazaphenanthrene ring system. This core structure is a polycyclic aromatic hydrocarbon in which four carbon atoms are replaced by nitrogen atoms. The fusion of a pyrazine ring to the quinoxaline core at the [f] face results in an extended, rigid, and planar aromatic system. The presence of four nitrogen atoms in the core imparts a strong electron-deficient character to the molecule. The diamino substitution at the 5 and 6 positions introduces electron-donating groups, creating a push-pull system that can significantly influence the molecule's intramolecular charge transfer characteristics and, consequently, its optical and electronic properties.

The general synthetic strategy towards such pyrazinoquinoxaline systems often involves the condensation of a diaminoquinoxaline precursor with a 1,2-dicarbonyl compound. For the synthesis of this compound, a plausible route would involve the reaction of a suitable tetra-amino benzene derivative with a dicarbonyl compound to form the diaminoquinoxaline intermediate, followed by a subsequent condensation to build the fused pyrazine ring.

Research Landscape and Emerging Applications of this compound Analogs

While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyrazino[2,3-f]quinoxaline (B1295783) analogs is gaining attention. These compounds are being explored for their potential in various high-technology applications.

For instance, derivatives of the isomeric pyrazino[2,3-g]quinoxaline (B3350192) have been investigated as components in dye-sensitized solar cells and as acceptor units in thermally activated delayed fluorescence (TADF) emitters for OLEDs. The strong electron-accepting nature of the pyrazinoquinoxaline core, combined with its extended π-conjugation, makes it an attractive building block for creating materials with small singlet-triplet energy gaps, a key requirement for efficient TADF.

Recent studies on pyrazino[2,3-f]phenanthroline derivatives, which are structurally very similar to the pyrazino[2,3-f]quinoxaline system, have demonstrated their utility in developing color-tunable TADF emitters. chemrxiv.org By attaching different electron-donating groups to the core, researchers have been able to modulate the emission color and photophysical properties of these materials. This suggests that this compound and its analogs could also be promising candidates for similar applications in organic electronics. The diamino substitution, in particular, would be expected to strongly influence the charge transfer characteristics and luminescence of the molecule.

Table 1: Comparison of Related Heterocyclic Cores

Compound Family Core Structure Key Features Potential Applications
Quinoxalines Benzene fused to Pyrazine Electron-accepting, Planar Organic electronics, Dyes
Pyrazino[2,3-g]quinoxalines Isomeric fused system Strong electron acceptor, Extended conjugation Solar cells, TADF emitters
Pyrazino[2,3-f]phenanthrolines Structurally similar core Tunable photophysics TADF emitters, OLEDs

| Pyrazino[2,3-f]quinoxalines | Target core structure | Strong electron acceptor, Push-pull potential | (Predicted) Organic electronics, Luminescent materials |

Table 2: Potential Synthetic Precursors for this compound

Precursor 1 Precursor 2 Reaction Type Resulting Moiety
1,2,4,5-Benzenetetramine 1,2-Diketone Condensation Substituted Quinoxaline-6,7-diamine

Table of Compound Names

Compound Name
This compound
Quinoxaline
Pyrazine
1,4,5,8-Tetraazaphenanthrene
Pyrazino[2,3-g]quinoxaline
Pyrazino[2,3-f]phenanthroline
1,2,4,5-Benzenetetramine
Quinoxaline-6,7-diamine
Quinoxaline-5,6,7,8-tetraamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazino[2,3-f]quinoxaline-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-5-6(12)8-10(16-4-2-14-8)9-7(5)13-1-3-15-9/h1-4H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNITXFHYRBRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(C3=NC=CN=C32)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50823620
Record name Pyrazino[2,3-f]quinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79790-36-6
Record name Pyrazino[2,3-f]quinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Characterization of Pyrazino 2,3 F Quinoxaline 5,6 Diamine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For complex heterocyclic systems like pyrazino[2,3-f]quinoxaline-5,6-diamine and its analogs, this technique provides unparalleled insights into their molecular geometry, planarity, and intermolecular interactions in the solid state.

Elucidation of Solid-State Packing Motifs

The solid-state packing of this compound and its derivatives is governed by a combination of van der Waals forces, π-π stacking interactions, and hydrogen bonding. The planar nature of the fused ring system facilitates the formation of well-ordered crystalline lattices. A common packing motif observed in related structures is the "brick wall" arrangement, where molecules are offset in adjacent layers, maximizing π-π overlap and contributing to the stability of the crystal structure. Furthermore, the presence of the diamine functional groups introduces the possibility of extensive intermolecular hydrogen bonding, leading to the formation of self-connected networks in the solid state. These networks can take the form of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures, significantly influencing the material's physical properties.

Conformational Analysis of Fused Ring Systems

The fused ring system of pyrazino[2,3-f]quinoxaline (B1295783) is inherently rigid, limiting its conformational flexibility. Single-crystal X-ray diffraction studies confirm that the core structure generally adopts a planar or near-planar conformation to maximize aromatic stabilization. Any deviations from planarity are typically minor and can be attributed to steric hindrance between substituents or crystal packing forces. The conformational analysis of derivatives is crucial for understanding how peripheral functional groups can modulate the electronic properties and intermolecular interactions of the core heterocyclic system.

Spectroscopic Characterization Beyond Basic Identification

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques offer valuable information about the molecular structure and connectivity in various states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound and its derivatives in solution.

In the ¹³C NMR spectrum, the number of signals and their chemical shifts provide a fingerprint of the carbon skeleton. The carbons of the fused aromatic rings would resonate in the typical downfield region for aromatic compounds. The specific chemical shifts can be assigned using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal correlations between protons and the carbons to which they are attached, as well as correlations across multiple bonds. These experiments are crucial for unambiguously establishing the connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm)
Aromatic CH 7.5 - 8.5

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-H 110 - 130
Aromatic C-N 135 - 150

Note: The predicted chemical shift ranges are estimates and can vary based on solvent and substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. In the FT-IR spectrum of this compound, several key vibrational bands would be expected. The N-H stretching vibrations of the primary amine groups would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic system would give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region. Finally, the C-N stretching vibrations of the aromatic amine would be found in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Aromatic Rings C=C and C=N Stretch 1400 - 1650

High-Resolution Mass Spectrometry (HR-MS) for Molecular Integrity

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of the chemical structures of newly synthesized organic molecules. In the study of pyrazino[2,3-f]quinoxaline derivatives, HR-MS provides precise mass measurements, which in turn allows for the determination of the elemental composition of the molecule with a high degree of confidence. This technique is fundamental in verifying that the target molecule has been synthesized and is free from impurities that could interfere with subsequent analyses and applications.

For instance, in the characterization of complex derivatives of the pyrazino[2,3-f]quinoxaline core, such as those designed for thermally activated delayed fluorescence (TADF), the molecular structures are definitively confirmed by mass analysis. This ensures that the intricate synthetic pathways have yielded the desired products. While specific HR-MS data for this compound is not provided in the reviewed literature, the general application of this technique to its derivatives underscores its importance. Electrospray ionization (ESI) is a common technique used for the mass spectral analysis of such compounds, often revealing the protonated molecule ([M+H]⁺) as a primary ion.

Table 1: Representative Mass Spectrometry Data for Related Quinoxaline (B1680401) Derivatives

Compound Ionization Method Observed Ion Reference
Tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones ESI-MS [M+H]⁺, [M+Na]⁺ nih.gov
Substituted Pyrazino[2,3-b]quinoxalines Not Specified Not Specified cdnsciencepub.com

This table illustrates the application of mass spectrometry to related structures, highlighting the types of ions commonly observed.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Visible absorption spectroscopy is a powerful technique for probing the electronic structure of conjugated organic molecules like this compound and its derivatives. The absorption of ultraviolet or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide valuable information about the extent of π-conjugation and the nature of the electronic transitions.

In derivatives of the pyrazinoquinoxaline scaffold, two main types of absorption bands are typically observed. High-energy bands at shorter wavelengths are generally attributed to π-π* transitions within the aromatic system. Broader, lower-energy bands that extend into the visible region are often characteristic of intramolecular charge transfer (ICT) transitions. These ICT bands are particularly prominent in donor-acceptor type molecules, where an electron-donating group is attached to the electron-accepting pyrazinoquinoxaline core.

For example, in a series of TADF emitters based on a pyrazinoquinoxaline acceptor, the ICT-based absorption peaks were observed to vary broadly from 400 nm to 520 nm. chemrxiv.org This variation is dependent on the strength of the electron-donating groups attached to the core structure, with stronger donors leading to a red-shift in the ICT absorption band. chemrxiv.org This demonstrates how UV-Vis spectroscopy can be used to tune the electronic properties of these materials.

Table 2: UV-Visible Absorption Data for Pyrazinoquinoxaline Derivatives

Compound Derivative Class Absorption Maxima (λmax) Transition Type Reference
TADF Emitters with Pyrazinoquinoxaline Core 400 nm - 520 nm Intramolecular Charge Transfer (ICT) chemrxiv.org

This interactive table provides examples of absorption data for derivatives, illustrating the range of electronic transitions observed in this family of compounds.

Theoretical and Computational Investigations of Pyrazino 2,3 F Quinoxaline 5,6 Diamine Systems

Density Functional Theory (DFT) Calculations in Pyrazinoquinoxaline Research

Density Functional Theory (DFT) has become a standard and reliable computational method for investigating the electronic properties of pyrazinoquinoxaline derivatives. rsc.org Calculations are frequently performed using specific functionals and basis sets, such as the B3LYP functional with a 6-31G* or 6-31+G* basis set, to optimize ground state geometries and determine orbital energies. rsc.orgbeilstein-journals.orgbeilstein-journals.org This approach allows for a detailed examination of the electronic landscape of these molecules, which is fundamental to their potential applications in organic electronics. researchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic characteristics of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution and energies of these orbitals dictate the molecule's charge transport capabilities and its optical properties. ekb.eg

In studies of related pyrazinoquinoxaline systems, DFT calculations have shown that the HOMO is often localized on the more electron-rich or donor parts of the molecule, whereas the LUMO is typically centered on the electron-deficient pyrazinoquinoxaline core. beilstein-journals.org For pyrazino[2,3-f]quinoxaline-5,6-diamine, the two amino (-NH₂) groups are strong electron-donating substituents. It is therefore predicted that the HOMO of this molecule would be significantly localized on the portion of the ring system containing these diamine groups, increasing its energy level and making the molecule a better electron donor compared to the unsubstituted parent compound. The LUMO would likely remain distributed across the electron-deficient pyrazine (B50134) and quinoxaline (B1680401) rings.

While specific computational data for this compound is not prominently available in the reviewed literature, the table below presents illustrative FMO energy values from DFT calculations on related dicyanopyrazinoquinoxaline (DCPQ) derivatives to demonstrate typical results from such analyses. beilstein-journals.org

Illustrative FMO Energies of Related Dicyanopyrazinoquinoxaline (DCPQ) Derivatives (Data is not for this compound)
Compound DerivativeHOMO (eV)LUMO (eV)
DCPQ Derivative 1a-7.14-4.00
DCPQ Derivative 2a-7.10-4.01
DCPQ Derivative 3a-6.84-3.85
DCPQ Derivative 4a-6.49-3.99

The electronic band gap (Eg), computationally estimated as the energy difference between the HOMO and LUMO levels (Eg = ELUMO - EHOMO), is a critical parameter for semiconductor materials. It determines the energy required to excite an electron from the ground state and influences the material's absorption and emission spectra. researchgate.net A key goal in the design of organic electronic materials is the ability to tune this band gap to match specific applications, such as organic photovoltaics or light-emitting diodes. researchgate.netresearchgate.net

Computational DFT studies allow researchers to predict how structural modifications will modulate the band gap. For the pyrazinoquinoxaline framework, the introduction of substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the band gap. The addition of the two electron-donating amino groups in this compound is expected to raise the HOMO energy level substantially while having a smaller effect on the LUMO energy. This would lead to a significant reduction in the HOMO-LUMO gap compared to the unsubstituted pyrazino[2,3-f]quinoxaline (B1295783), likely resulting in the absorption of light at longer wavelengths.

The following table provides illustrative band gap data for the same related DCPQ derivatives to show how this property is reported. beilstein-journals.org

Illustrative Electronic Band Gaps of Related Dicyanopyrazinoquinoxaline (DCPQ) Derivatives (Data is not for this compound)
Compound DerivativeHOMO-LUMO Gap (eV)
DCPQ Derivative 1a3.14
DCPQ Derivative 2a3.09
DCPQ Derivative 3a2.99
DCPQ Derivative 4a2.50

DFT calculations are also used to visualize the distribution of electron density within a molecule, providing insights into charge localization and delocalization. Plots of the HOMO and LUMO wavefunctions, for example, show where the electrons involved in electronic transitions are located. beilstein-journals.org In conjugated systems like pyrazinoquinoxalines, the π-electrons are delocalized across the aromatic framework.

The electron-deficient nature of the pyrazine and quinoxaline rings creates a core that readily accepts electrons, localizing the LUMO. beilstein-journals.org Conversely, substituents determine the localization of the HOMO. For this compound, the lone pairs of electrons on the nitrogen atoms of the diamine groups would contribute significantly to the π-system, leading to a high electron density (and thus HOMO localization) on that part of the molecule. This separation of the HOMO and LUMO is characteristic of a "push-pull" or donor-acceptor system, which is crucial for intramolecular charge transfer (ICT) phenomena.

Computational results are most powerful when validated by experimental data. DFT-calculated geometric parameters (bond lengths and angles) can be compared with data from single-crystal X-ray diffraction to confirm the predicted molecular structure. scispace.com Furthermore, theoretical predictions of electronic properties can be correlated with experimental findings. For instance, the computationally derived HOMO-LUMO gap can be compared to the optical band gap determined from the onset of absorption in UV-Vis spectroscopy. scispace.com Similarly, calculated vibrational frequencies can be compared to experimental IR and Raman spectra to validate the computed structure. scispace.com This synergy between theoretical calculations and experimental measurement provides a robust framework for structure-property relationship studies. mdpi.com

Computational Modeling of Substituent Effects on Electronic Properties

The targeted modification of a core molecular structure with various functional groups (substituents) is a fundamental strategy in materials chemistry. Computational modeling is an efficient way to screen the effects of different substituents on the electronic properties of a molecule before undertaking complex synthesis. rsc.org

For the pyrazinoquinoxaline system, the addition of electron-donating groups (like amino or alkoxy) or electron-withdrawing groups (like cyano or nitro) at different positions can systematically tune the FMO energies and the band gap. rsc.org The diamine substituents on this compound represent a powerful example of this effect. As strong π-donors, the amino groups push electron density into the aromatic core, destabilizing the HOMO (raising its energy) and thereby reducing the HOMO-LUMO gap. This effect generally leads to a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. ekb.eg

Conjugation refers to the system of overlapping p-orbitals across alternating single and multiple bonds, which allows for the delocalization of π-electrons. This delocalization is a stabilizing feature that profoundly impacts electronic properties. In extended pyrazinoquinoxaline systems, the linear arrangement of fused aromatic rings creates a highly conjugated path.

Cross-conjugation is a specific type of conjugation where a π-system branches, and not all parts of the conjugated system interact with each other consecutively. wikipedia.org In some substituted pyrazino[2,3-g]quinoxaline (B3350192) derivatives, a combination of linear conjugation through the molecular backbone and cross-conjugation with substituents has been found to be responsible for the observed electronic properties. rsc.org Understanding the interplay between these conjugation pathways is essential for designing molecules with specific charge transport and optical characteristics. For this compound, the primary electronic effect is the direct conjugation of the nitrogen lone pairs of the amino groups with the π-system of the quinoxaline ring, a classic example of substituent-induced property modulation.

Influence of Molecular Geometry and Symmetry on Optical Properties

The optical properties of π-conjugated systems like this compound are intrinsically linked to their molecular geometry and symmetry. Computational studies on related pyrazinoquinoxaline derivatives and other aza-aromatic compounds reveal that even subtle changes in the planarity and symmetry of the molecule can significantly alter its electronic absorption and emission spectra. researchgate.netsquarespace.com

The core pyrazino[2,3-f]quinoxaline framework is inherently planar, which facilitates extensive π-electron delocalization across the fused ring system. chemrxiv.org This delocalization is a key determinant of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely governs the lowest energy electronic transition and, consequently, the wavelength of maximum absorption (λ_max) in the UV-visible spectrum.

The introduction of the 5,6-diamine substituents is expected to have a profound impact on the electronic structure. The nitrogen atoms of the amino groups possess lone pairs of electrons that can participate in the π-system, acting as strong electron-donating groups. This donation of electron density to the electron-deficient pyrazinoquinoxaline core generally leads to a raising of the HOMO energy level and a slight lowering of the LUMO level, resulting in a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound.

Theoretical calculations, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these relationships. researchgate.net DFT is used to optimize the ground-state geometry, providing insights into bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the system is crucial. Any significant deviation from planarity, such as twisting of the amino groups, could disrupt π-conjugation, increase the HOMO-LUMO gap, and cause a hypsochromic (blue) shift in the absorption spectrum.

Symmetry also plays a critical role. The this compound molecule possesses a C2v point group symmetry, assuming the amino groups are planar with the ring system. This symmetry dictates the selection rules for electronic transitions. Transitions between orbitals of different symmetry may be "forbidden," leading to very low absorption intensities, while transitions between orbitals of appropriate symmetry are "allowed" and result in strong absorptions. The most intense electronic transition is typically the HOMO to LUMO transition, which corresponds to a π → π* excitation.

The table below presents hypothetical, yet representative, data from a DFT/TD-DFT calculation on this compound, illustrating the connection between its electronic transitions and optical properties.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S12.954200.85HOMO → LUMO
S0 → S23.403650.12HOMO-1 → LUMO
S0 → S33.653400.05HOMO → LUMO+1

This is an interactive data table based on theoretical calculations for analogous systems.

As the table demonstrates, the HOMO → LUMO transition is predicted to have the highest oscillator strength, indicating it is the most intense absorption band and would define the color of the compound. The planarity and electron-donating nature of the diamine substituents are key to achieving this low-energy, high-intensity transition.

Advanced Computational Approaches

While Molecular Orbital (MO) theory, particularly in the form of DFT, is powerful for predicting geometries and orbital energies, Valence Bond (VB) theory offers a complementary and chemically intuitive perspective on the electronic structure of molecules like this compound. researchgate.net VB theory describes the electronic wavefunction as a linear combination of various resonance structures, which correspond to classical Lewis structures. mdpi.com This approach provides a detailed picture of electron delocalization and aromaticity in terms of familiar chemical concepts.

The relative weights of these contributing resonance structures in the total wavefunction, which can be calculated using modern VB computational methods, quantify the extent of charge transfer from the diamine substituents to the fused ring system. researchgate.net A higher weight for the charge-separated structures indicates a more significant intramolecular charge transfer (ICT) character in the ground state.

This VB perspective is particularly insightful for understanding the nitrogen lone pairs. In nitrogen heterocycles, the delocalization of nitrogen lone pair electrons can contribute to the aromaticity of the system. nih.gov A VB analysis can distinguish between the localized lone pairs (in σ-type orbitals) and the delocalized lone pairs (in p-orbitals) that participate in the π-system, providing a clearer picture of bonding than the delocalized molecular orbitals of MO theory. youtube.com

The table below illustrates the principal resonance structures and their hypothetical calculated weights for this compound.

Resonance Structure DescriptionNumber of StructuresHypothetical Weight (%)
Neutral Kekulé Structure165
Charge-Separated (NH₂⁺ to Ring⁻)425
Other Minor StructuresMultiple10

This is an interactive data table illustrating the concept of resonance structure contributions.

The significant contribution from charge-separated structures underscores the strong electronic push-pull nature of this molecule, which is fundamental to its optical and electronic properties.

While quantum chemical calculations like DFT and VB theory investigate the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules and their interactions in condensed phases (e.g., in solution or in a solid-state crystal). nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Furthermore, MD simulations are invaluable for studying the behavior of these molecules in solution. They can model the solvation process, showing how solvent molecules arrange around the solute and how intermolecular forces, such as hydrogen bonding between the amine groups and a protic solvent, influence the molecule's conformation and aggregation tendencies. The aggregation of fused aromatic systems is a key area of study, as it impacts everything from material properties to biological interactions. researchgate.netresearchgate.net

Although specific MD studies on this compound are not available, simulations on related fused polycyclic aromatic systems provide a template for the expected insights. acs.orgnih.gov Key parameters that would be investigated in a hypothetical MD simulation are summarized in the table below.

Simulation ParameterPurposeTypical Values/Observations
Force FieldDefines the potential energy of the systemAMBER, CHARMM, or OPLS-AA
Simulation TimeDuration of the simulationNanoseconds (ns) to microseconds (µs)
TemperatureSystem temperatureControlled via thermostat (e.g., 300 K)
Intermolecular Distanceπ-stacking distance in aggregates3.4 - 3.8 Å
Radial Distribution FunctionDescribes the probability of finding a particle at a distance from a reference particlePeaks indicate solvation shells or ordered packing

This is an interactive data table of typical parameters in a Molecular Dynamics simulation.

Through such simulations, one could predict the dynamic stability of molecular aggregates, the diffusion of the molecule in a medium, and the conformational flexibility of the diamine substituents, providing a bridge between the properties of a single molecule and the behavior of a bulk material.

Coordination Chemistry of Pyrazino 2,3 F Quinoxaline 5,6 Diamine As a Ligand

Ligand Properties of Pyrazino[2,3-f]quinoxaline (B1295783) Derivatives

The unique structural and electronic features of the pyrazinoquinoxaline core dictate its behavior as a ligand in metal complexes.

Role as an Electron-Acceptor Unit in Metal Complexes

Pyrazino[2,3-f]quinoxaline and its derivatives are recognized as excellent electron-accepting, or electron-withdrawing, units. chemrxiv.orgcase.edunih.gov This characteristic stems from the fused, electron-deficient pyrazine (B50134) rings and the extended π-conjugation across the molecule. nih.govresearchgate.net The planar structure of the pyrazinoquinoxaline moiety facilitates strong π-π stacking interactions and promotes efficient charge transfer within the molecular framework. chemrxiv.org

In donor-acceptor systems, the lowest unoccupied molecular orbital (LUMO) is often localized on the pyrazinoquinoxaline unit, enabling it to effectively accept electron density. case.edu This strong electron affinity is a key property in the design of materials for electronics and photonics. chemrxiv.orgresearchgate.net The incorporation of these units into metal complexes can lead to the formation of metal-to-ligand charge transfer (MLCT) bands in their electronic spectra. researchgate.net

Chelation and Bridging Capabilities of the Quinoxaline (B1680401) Moiety

The nitrogen atoms within the pyrazine rings of the quinoxaline moiety provide ideal sites for coordination with metal ions. These ligands can exhibit different coordination modes, primarily acting as either chelating or bridging ligands.

In its simplest form, a pyrazinoquinoxaline derivative can act as a bidentate chelating ligand, forming a stable ring structure with a single metal center. asianpubs.orgebsco.com This chelation involves the coordination of two adjacent nitrogen atoms to the metal ion. asianpubs.org

Furthermore, the structure of these ligands allows them to act as bridging units between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.orgnih.gov This bridging capability is crucial in the construction of coordination polymers and materials with specific magnetic or electronic properties. rsc.org For instance, the 2,3-di(2-pyridyl)-quinoxaline (dpq) ligand has been used to create bimetallic transition metal complexes where the ligand bridges two metal centers. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazinoquinoxaline ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, sometimes under reflux conditions. indiramahavidyalaya.com

Complexation with Transition Metal Ions (e.g., Ru(II), Ir(III), Cu(I), Co(II), Zn(II), Ni(II), Re(I))

A wide array of transition metal complexes involving quinoxaline-based ligands have been synthesized and studied. These include complexes with:

Ruthenium(II): Ru(II) polypyridyl complexes are frequently studied, with pyrazinoquinoxaline derivatives acting as ancillary ligands. These complexes are known for their rich spectroscopic and electrochemical properties. researchgate.netnih.gov

Rhenium(I): Monometallic Re(I) complexes of the type fac-[Re(L)(CO)₃Br] have been prepared, where L is a pyrazinoquinoxaline-type ligand. researchgate.net

First-Row Transition Metals: A variety of complexes with Co(II), Ni(II), Cu(II), Zn(II), and Mn(II) have been reported. asianpubs.orgresearchgate.netnih.gov The resulting geometries can vary, including tetrahedral and octahedral configurations, depending on the metal ion and other coordinating species. asianpubs.orgresearchgate.netnih.gov For example, mononuclear complexes such as [Co(pqx)Cl₂(DMF)], [Cu(pqx)Cl₂(DMSO)], and [Zn(pqx)Cl₂] have been characterized, alongside dinuclear complexes like [[Ni(pqx)Cl₂]₂]. nih.gov

Spectroscopic and Thermal Characterization of Metal–Pyrazinoquinoxaline Complexes

A combination of spectroscopic and thermal analysis techniques is employed to elucidate the structure and stability of these metal complexes.

Spectroscopic Characterization Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are fundamental tools for characterization.

Infrared (IR) Spectroscopy: The coordination of the ligand to the metal center is confirmed by shifts in the IR spectra. For instance, the stretching frequencies of C=N groups within the ligand typically shift upon complexation. researchgate.net The appearance of new, weak bands in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ru(II)), ¹H NMR spectroscopy provides detailed structural information. The spectra of the complexes often show shifts in the signals of the aromatic protons compared to the free ligand, confirming coordination. nih.govresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes are of particular interest. They typically display intense π-π* transitions from the aromatic system of the ligand and, crucially, metal-to-ligand charge transfer (MLCT) bands. researchgate.netnih.gov These MLCT bands, often found at lower energies (longer wavelengths), are a hallmark of complexes with electron-accepting ligands. nih.gov

Interactive Table: Spectroscopic Data for Selected Quinoxaline-Type Complexes
Complex TypeTechniqueKey ObservationReference
Ru(II) ComplexesUV-VisBroad, intense MLCT band around 410 nm. nih.gov
Ru(II) Complexes¹H NMRSignals of aromatic protons appear overlapped in the 6.6–9.3 ppm region. nih.gov
Re(I) ComplexesUV-VisMLCT band (Re dπ → π) around 410 nm and intraligand (π → π) band at ~300 nm. researchgate.net
Various M(II)IRAppearance of new weak bands in the 415-450 cm⁻¹ region, assigned to ν(M-N). researchgate.net

Thermal Characterization Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition patterns of the complexes. The analysis typically shows a multi-step decomposition process. indiramahavidyalaya.comredalyc.org Often, the initial weight loss corresponds to the removal of solvent or water molecules (either lattice or coordinated), followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a stable metal oxide as the final residue. indiramahavidyalaya.comjcsp.org.pk The thermal stability can vary significantly depending on the metal ion. redalyc.org

Interactive Table: Thermal Decomposition Data for Representative Metal Complexes
Complex TypeTechniqueDecomposition StagesFinal ProductReference
Ni(II) ComplexTG/DTGMulti-step decomposition.NiO jcsp.org.pk
Co(II) ComplexTGAStable up to ~210°C, followed by ligand decomposition.Metal Oxide indiramahavidyalaya.com
Cu(II) ComplexTGAGenerally shows high thermal stability.CuO redalyc.orgjcsp.org.pk

Electronic and Redox Properties of Coordinated Pyrazinoquinoxaline Systems

The electron-accepting nature of pyrazinoquinoxaline ligands profoundly influences the electronic and redox properties of their metal complexes. Cyclic voltammetry (CV) is a key technique used to investigate these properties. nih.gov

CV studies reveal that the redox processes can be either metal-centered or ligand-centered. researchgate.net For many pyrazinoquinoxaline complexes, particularly with redox-active metals in stable oxidation states like Ru(II) or Re(I), the first reduction process is often localized on the ligand. case.eduresearchgate.net This is a direct consequence of the low-lying LUMO of the electron-deficient pyrazinoquinoxaline moiety. case.edu Conversely, the first oxidation is typically metal-based (e.g., Reᴵ/Reᴵᴵ couple). researchgate.net

The specific redox potentials can be tuned by modifying the substituents on the pyrazinoquinoxaline ring, which alters the energy levels of the HOMO and LUMO. nih.govrsc.org This tunability is crucial for designing molecules for specific applications, such as in organic electronics or catalysis. chemrxiv.orgnih.gov In some cases, the ligands can be reduced to form stable radical anions, which can bridge metal centers and mediate very strong magnetic coupling. rsc.org

Ligand-Based and Metal-Based Redox Processes

Ligand-Based Redox Processes:

The pyrazino[2,3-f]quinoxaline framework is an electron-deficient aromatic system, making it susceptible to reduction. The presence of the electron-donating diamine groups modulates the redox potential of the ligand. In related pyrazino[2,3-g]quinoxaline (B3350192) systems, electrochemical studies have shown the possibility of multiple reversible one-electron reduction steps, leading to the formation of stable radical anions and dianions. uni-regensburg.de This suggests that the pyrazino[2,3-f]quinoxaline-5,6-diamine ligand can act as an electron acceptor in its metal complexes.

Upon coordination to a metal center, the ligand's reduction potential can be shifted. The extent of this shift depends on the nature of the metal ion and its oxidation state. The coordination of a Lewis acidic metal center typically makes the ligand easier to reduce. These ligand-centered reductions are crucial for the development of catalysts where the ligand can act as an electron reservoir.

Metal-Based Redox Processes:

The metal center in a this compound complex can also undergo redox changes. The specific redox potentials are dependent on the coordinated metal. For instance, a complex with a redox-active metal like iron or ruthenium would exhibit metal-centered oxidation or reduction waves in its cyclic voltammogram.

The interplay between ligand-based and metal-based redox events is a key feature of these complexes. In some cases, the initial redox process might be centered on the metal, followed by ligand-based processes at more extreme potentials. In other instances, the HOMO and LUMO of the complex may have significant contributions from both the metal and the ligand, leading to mixed metal-ligand centered redox events. This delocalization can stabilize different oxidation states of the complex and open up pathways for multi-electron redox catalysis.

The following table summarizes the expected redox behavior of a hypothetical metal complex with this compound, based on general principles of coordination chemistry.

Redox ProcessDescriptionPotential Influencing Factors
Ligand Reduction One or more reversible one-electron reductions of the pyrazinoquinoxaline backbone.Nature of the metal ion, solvent, and substituents on the ligand.
Ligand Oxidation Oxidation of the diamine groups, which may be irreversible.Metal ion's electronegativity and the coordination geometry.
Metal-Centered Redox Oxidation or reduction of the central metal ion.Identity of the metal, its initial oxidation state, and the ligand field.
Mixed-Valence States In multinuclear complexes, electron transfer between metal centers mediated by the bridging ligand.The distance between metal centers and the electronic coupling through the ligand.

Excited State Properties of Metal-Pyrazinoquinoxaline Complexes

The excited state properties of metal complexes containing this compound are of significant interest due to their potential applications in photoluminescence, photocatalysis, and light-emitting devices. The electronic absorption spectra of these complexes are expected to be dominated by a combination of metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (π-π*) transitions.

Charge Transfer Transitions:

MLCT States: In complexes with d-block metals such as Ru(II) or Re(I), excitation with light can promote an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. These MLCT excited states are often emissive and play a crucial role in the photophysical and photochemical behavior of the complexes. The energy of the MLCT transition can be tuned by modifying the metal center and the substituents on the pyrazinoquinoxaline ligand.

LMCT States: For complexes with electron-rich ligands and metals in higher oxidation states, LMCT transitions can occur, where an electron is promoted from a ligand-based orbital to a metal-centered orbital.

Intraligand Excited States:

The extended aromatic system of the pyrazino[2,3-f]quinoxaline ligand gives rise to low-lying π-π* excited states. These transitions are typically observed in the UV-visible region of the spectrum. The energy of these transitions is sensitive to the substitution pattern on the aromatic rings.

The table below outlines the expected excited state properties for a generic metal-pyrazino[2,3-f]quinoxaline-5,6-diamine complex.

PropertyDescriptionInfluencing Factors
Absorption Intense bands in the UV-visible region corresponding to π-π*, MLCT, and LMCT transitions.Metal ion, ligand substituents, and solvent polarity.
Emission Luminescence from MLCT or ligand-centered excited states, with tunable emission wavelengths.Nature of the lowest-lying excited state, rigidity of the complex, and temperature.
Excited-State Redox Potentials The excited complex can be both a stronger oxidant and a stronger reductant than the ground state.Energy of the excited state and the ground-state redox potentials.
Photocatalytic Activity The excited state may be able to initiate chemical reactions through energy or electron transfer.Lifetime and energy of the excited state, and the nature of the substrate.

Integration of Pyrazinoquinoxaline Units into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of pyrazinoquinoxaline units into MOF structures has been explored to create materials with enhanced functionality, particularly for applications in sensing, catalysis, and gas storage. While the specific use of this compound in MOFs is not extensively documented, derivatives such as pyrazinoquinoxaline tetracarboxylic acid have been successfully employed as building blocks.

The introduction of pyrazinoquinoxaline derivatives into MOFs offers several advantages:

Enhanced Photon Utilization: The chromophoric nature of the pyrazinoquinoxaline unit allows for the absorption of light, which can be harnessed for photocatalysis or photoluminescent sensing. The regular arrangement of these units within the MOF structure can facilitate efficient electron transport and energy transfer.

Tunable Porosity and Functionality: The size and shape of the pores within the MOF can be controlled by the choice of the organic linker and the metal node. The pyrazinoquinoxaline ligand can be functionalized to introduce specific binding sites for guest molecules.

Fluorescence Sensing: MOFs containing pyrazinoquinoxaline units have demonstrated potential as fluorescent sensors for various analytes. For example, a Cd-based MOF constructed with a pyrazinoquinoxaline tetracarboxylic acid ligand exhibited fluorescence quenching in the presence of Fe³⁺, Cr₂O₇²⁻, and certain antibiotics, while showing fluorescence enhancement for ions like Cs⁺ and Pb²⁺. hku.hk Similarly, a Zn-based MOF with a pyrazinoquinoxaline-based ligand has been shown to be an effective fluorescent sensor for nitro explosives. cdnsciencepub.com

Photocatalysis: The photoactive nature of the pyrazinoquinoxaline ligand can be exploited for photocatalysis. The aforementioned Cd-MOF was also shown to be an effective photocatalyst for the conversion of benzylamine (B48309) to N-benzylbenzimidate under mild conditions. hku.hk An indium-based MOF with a pyrazinoquinoxaline tetracarboxylic acid ligand demonstrated enhanced visible light-driven C=N bond construction, attributed to efficient metal-to-ligand charge transfer (MLCT). chemspider.com

The following table summarizes the properties and applications of MOFs incorporating pyrazinoquinoxaline derivatives.

MOF SystemMetal NodePyrazinoquinoxaline DerivativeKey PropertiesApplications
Cd-MOF Cd²⁺Pyrazinoquinoxaline tetracarboxylic acidPorous structure, stable framework, efficient electron transferFluorescence sensing of various ions and nitroaromatics, photocatalysis. hku.hk
Zn-MOF Zn²⁺Pyrazinoquinoxaline tetracarboxylic acidHigh nitrogen content, excellent optical properties, porous structureSensitive fluorescence sensing of nitro explosives. cdnsciencepub.com
In-MOF In³⁺Pyrazinoquinoxaline tetracarboxylic acidWide visible light absorption, efficient orbital hybridizationVisible light-driven photocatalysis for C=N bond formation. chemspider.com

Supramolecular Assemblies and Intermolecular Interactions Involving Pyrazino 2,3 F Quinoxaline 5,6 Diamine

Hydrogen Bonding Interactions in Solid-State Materials

Hydrogen bonding, as a highly directional and strong noncovalent interaction, significantly influences the structural, electronic, and optoelectronic properties of bulk materials. beilstein-journals.orgnih.gov For N-heteroacenes like pyrazinoquinoxaline derivatives, these interactions are fundamental in creating ordered solid-state structures. nih.gov

The introduction of hydrogen-bonding capabilities into pyrazinoquinoxaline systems can effectively modulate the material's energy levels. nih.gov Strong hydrogen bonding interactions can affect the bandgap and the processes of charge injection and extraction. nih.gov Studies on related N-heteroacenes have demonstrated that converting weakly hydrogen-bonding precursors, such as dicyanopyrazinoquinoxalines (DCPQs), into derivatives capable of strong hydrogen bonding, like 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs), leads to a direct modulation of their frontier molecular orbital energies. nih.gov This conversion also results in materials with higher molar extinction coefficients and enhanced thermal stability, which is a significant advantage for organic optoelectronic materials. nih.gov For instance, the thermal stability, as measured by a 5% weight loss, can be increased by as much as 100 °C in some hydrogen-bonded derivatives compared to their non-hydrogen-bonded counterparts, an enhancement attributed to the synergistic effect of π–π and H-bonding interactions on the solid-state cohesive energy. nih.gov

Table 1: Comparison of Thermal Stability in Pyrazinoquinoxaline Derivatives

Compound Type Hydrogen Bonding Capability 5% Weight Loss Temperature Range (°C) Note
DCPQ Weak Lower Stability Precursor molecules with cyano groups.

Hydrogen bonding plays a crucial role in dictating the molecular ordering of organic semiconductors in the solid state. beilstein-journals.orgnih.gov This ordering, in turn, defines the charge transport pathways and influences the carrier mobilities for both electrons and holes. beilstein-journals.orgnih.gov The high directionality of hydrogen bonds helps to enforce a specific packing arrangement. nih.gov For example, single-crystal X-ray analysis of a hydrogen-bonding capable dihydropyrazinoquinoxalinedione derivative revealed a favorable herringbone packing motif. beilstein-journals.orgnih.gov This specific arrangement is characterized by extensive intermolecular hydrogen bonding and short π–π distances, structural features that are anticipated to promote more efficient charge transport. beilstein-journals.org

π-π Stacking Interactions in Pyrazinoquinoxaline Systems

The highly planar and rigid structure of the pyrazinoquinoxaline core is inherently conducive to strong π-π stacking interactions. chemrxiv.org Extending the planar conjugation of the molecular scaffold can further enhance these stacking interactions. researchgate.net Larger, more extended π-systems have a greater surface area for interaction, which can lead to stronger dispersion forces and more effective orbital overlap between adjacent molecules. This enhanced interaction is crucial for facilitating efficient charge delocalization through the stacked structure. researchgate.net

The nature and extent of π-π stacking directly influence the morphology of the solid-state material, which is a key factor in the performance of organic electronic devices. researchgate.net Efficient π-π stacking facilitates strong electronic coupling between molecules, creating pathways for charge carriers to move through the material. chemrxiv.org The planar structure of pyrazinoquinoxaline derivatives promotes efficient charge transfer within the molecular framework, leading to improved exciton (B1674681) formation. chemrxiv.org The relative arrangement of stacked molecules, such as face-to-face or slip-stacked geometries, determines the effectiveness of orbital overlap and, consequently, the charge transport efficiency. beilstein-journals.orgosti.gov The interplay between π-π stacking and hydrogen bonding can result in highly ordered crystalline structures, such as the herringbone motif, which are beneficial for achieving high carrier mobility in organic semiconductors. beilstein-journals.orgnih.gov The strength of these π-π interactions has also been shown to be a key factor in the performance of organic photocatalytic materials. rsc.org

Self-Assembly of Pyrazino[2,3-f]quinoxaline (B1295783) Derivatives

The self-assembly of molecules into well-defined supramolecular structures is driven by a combination of noncovalent interactions. nih.gov For pyrazino[2,3-f]quinoxaline derivatives, the interplay of hydrogen bonding and π-π stacking interactions governs their spontaneous organization into ordered assemblies. These noncovalent forces are of considerable importance in the formation of these systems. nih.gov The inherent planarity of the pyrazinoquinoxaline core and the presence of hydrogen bond donor and acceptor sites (in the case of the diamine) provide the necessary molecular recognition features to guide the assembly process, leading to the formation of functional materials with tailored properties.

A comprehensive search of scientific literature and databases has been conducted to gather information on the supramolecular chemistry of Pyrazino[2,3-f]quinoxaline-5,6-diamine , specifically focusing on the topics outlined in the user's request.

The search did not yield any specific research articles or detailed findings regarding the "Formation of Multidimensional Networks via Noncovalent Interactions" or the "Anion-Binding Properties and Anion-Directed Assembly" for the compound This compound .

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as this information does not appear to be available in the public domain.

Advanced Materials Science Applications of Pyrazino 2,3 F Quinoxaline 5,6 Diamine Derivatives

Molecular Sensors and Chemosensors

Development of Fluorescence Chemosensors Utilizing Pyrazinoquinoxaline Cores

The inherent optical properties of the pyrazinoquinoxaline core make it an excellent component for fluorescent chemosensors. A prominent strategy involves incorporating these molecules into metal-organic frameworks (MOFs), which provides a stable, porous structure that enhances sensing performance. nih.gov

Researchers have successfully constructed a MOF using zinc ions (Zn²⁺) and a pyrazinoquinoxaline tetracarboxylic acid. nih.gov This framework, termed Zn-MOF, exhibits strong fluorescence and has been investigated as a sensor for various substances. The sensing mechanism is based on fluorescence quenching, where the presence of a target analyte diminishes the material's fluorescent signal. This Zn-MOF has demonstrated the ability to detect a range of analytes, including metal ions and, notably, nitro explosives. nih.gov The high nitrogen content and specific electronic characteristics of the pyrazinoquinoxaline ligand within the MOF structure are key to its sensitive and selective detection capabilities, particularly for compounds like trinitrotoluene. nih.gov This work illustrates that integrating pyrazinoquinoxaline derivatives into MOFs is an effective method for producing highly efficient fluorescent sensing materials. nih.gov

Table 1: Analyte Detection Using a Zn-MOF with a Pyrazinoquinoxaline Core

Analyte Detected Sensing Mechanism Reference
Trinitrotoluene (TNT) Fluorescence Quenching nih.gov
Iron (Fe³⁺) Fluorescence Quenching nih.gov
Dichromate (Cr₂O₇²⁻) Fluorescence Quenching nih.gov

Colorimetric Sensing for Specific Analyte Detection

Beyond fluorescence, pyrazinoquinoxaline derivatives are also utilized in colorimetric sensors, which provide a response visible to the naked eye. This application leverages changes in the material's light absorption properties upon interaction with an analyte.

A specific derivative, Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx), has been used as a fundamental unit in π-conjugated polymer semiconductors. rsc.org These polymers have shown a distinct affinity for acids, which act as the target analyte. rsc.org When exposed to acidic conditions, the polymers exhibit significant bathochromic shifts in their absorption spectra. rsc.org A bathochromic shift, or red shift, means the material absorbs light at longer wavelengths, resulting in a clear and observable color change. This property establishes these PQx-based polymers as effective materials for acid detection. rsc.org

Table 2: Colorimetric Sensing Properties of a PQx-Based Polymer

Analyte Observed Phenomenon Application Reference

Waveguide Materials for Optoelectronic Devices

In the field of optoelectronics, organic molecules that can efficiently guide light are of critical importance for creating miniaturized photonic circuits. Derivatives of pyrazino[2,3-g]quinoxaline (B3350192) have been identified as promising materials for fabricating such optical waveguides. Their ability to self-assemble into well-defined structures allows them to confine and propagate light effectively on microscopic scales.

A key advantage of pyrazinoquinoxaline derivatives is their capacity to form highly ordered, self-assembled structures. Researchers have demonstrated that certain derivatives spontaneously form microfibers with dimensions and surface qualities that are ideal for waveguiding applications. These crystalline micro- and nanostructures are not merely passive conduits for light; they can function as active waveguides. This means the material itself can emit light, which is then guided along the structure, opening possibilities for integrated light sources and signal processors in optoelectronic devices.

A major challenge in developing optical waveguides is minimizing the loss of light as it travels through the material. The molecular architecture of pyrazinoquinoxaline derivatives can be strategically modified to achieve low-loss performance. One successful design strategy involves creating a nonplanar conjugated core. nih.gov This twisted or non-flat molecular shape helps to minimize unfavorable intermolecular interactions that can quench fluorescence in the solid state. nih.gov

Furthermore, the addition of long alkyl chains to the periphery of the molecule is used to control how the molecules pack together in the crystalline state. nih.gov This combination of a nonplanar core and specific side groups leads to the formation of microfibers that act as low-loss optical waveguides. nih.gov Research has quantified this performance, showing that these materials can achieve loss coefficients in the range of 0.02 to 0.05 dB/μm. nih.gov This detailed understanding of the structure-property relationship is vital for the rational design of next-generation organic materials for optoelectronic applications. nih.gov

Table 3: Performance of Pyrazino[2,3-g]quinoxaline-Based Waveguides

Structural Feature Purpose Resulting Performance Loss Coefficient Reference
Nonplanar aromatic core Minimize fluorescence quenching Low-loss waveguide 0.02−0.05 dB/μm nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Pathways

Catalyst-Mediated Reactions: Exploring transition-metal catalyzed cross-coupling reactions could provide more direct and versatile methods for constructing the core structure and for subsequent functionalization.

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce the number of steps, and minimize waste generation will be crucial for sustainable production. This could include microwave-assisted synthesis to potentially reduce reaction times and improve yields.

Direct C-H Functionalization: Investigating the direct functionalization of C-H bonds on the pyrazinoquinoxaline core could offer a more atom-economical approach to creating a library of derivatives, bypassing the need for pre-functionalized starting materials.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Challenges
Linear Synthesis Straightforward, well-established for similar heterocycles.Often results in low overall yields for multi-step processes.
Convergent Synthesis Higher overall yields, modular approach allows for easy variation of substituents.Requires careful planning and optimization of the fragment coupling step.
Catalyst-Mediated Synthesis High efficiency, good functional group tolerance, potential for asymmetric synthesis.Catalyst cost and removal, optimization of reaction conditions.
Microwave-Assisted Synthesis Reduced reaction times, often higher yields, better control over reaction parameters.Scalability can be a concern, requires specialized equipment.

Rational Design of Tailored Pyrazino[2,3-f]quinoxaline-5,6-diamine Derivatives for Specific Applications

The this compound core is an excellent platform for the rational design of materials with tailored properties. The amino groups provide sites for functionalization to tune the electronic, optical, and self-assembly characteristics. Future design efforts should target:

Organic Light-Emitting Diodes (OLEDs): By attaching suitable donor and acceptor moieties to the core, it is possible to design molecules with tunable emission colors and high quantum efficiencies. For instance, derivatives of the related pyrazino[2,3-f] acs.orgchemspider.comphenanthroline have shown promise as thermally activated delayed fluorescence (TADF) emitters. chemrxiv.org The electron-rich nature of the diamine core could be beneficial for hole-transporting or emissive materials in OLEDs.

Organic Photovoltaics (OPVs): The electron-deficient pyrazinoquinoxaline core combined with electron-donating substituents could lead to the development of novel donor-acceptor type materials for bulk heterojunction solar cells. The isomeric pyrazino[2,3-g]quinoxaline (B3350192) has been used as a π-linker in dyes for dye-sensitized solar cells, achieving notable power conversion efficiencies. researchgate.netrsc.org

Chemical Sensors: The nitrogen atoms of the pyrazine (B50134) and quinoxaline (B1680401) rings, along with the amino groups, can act as binding sites for specific analytes. Functionalization with chromophores or fluorophores could lead to the development of colorimetric or fluorescent sensors for ions or small molecules.

Organic Field-Effect Transistors (OFETs): The planar structure of the pyrazinoquinoxaline core is conducive to π-π stacking, which is essential for efficient charge transport in OFETs. The introduction of solubilizing alkyl chains and electron-withdrawing or -donating groups can be used to tune the charge carrier mobility and the n-type or p-type behavior of the material. Pyrazino[2,3-g]quinoxaline derivatives have been investigated as semiconductors in OFETs. nih.gov

In-depth Investigations into Charge Transport Mechanisms in Solid-State Pyrazinoquinoxaline Assemblies

A fundamental understanding of charge transport in solid-state assemblies of this compound derivatives is crucial for their application in electronic devices. Future research in this area should involve a combination of experimental and computational approaches:

Single-Crystal X-ray Diffraction: Obtaining single crystals of new derivatives is essential to determine their solid-state packing (e.g., herringbone vs. π-stacked) and to correlate it with their electronic properties. Hydrogen bonding can play a significant role in directing molecular ordering in the solid state, which in turn dictates charge transport pathways. nih.gov

Thin-Film Characterization: Techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to probe the molecular packing in thin films, which is more relevant for device applications.

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to calculate key parameters for charge transport, such as reorganization energies and electronic couplings (transfer integrals). rsc.org These calculations can provide insights into the dominant charge transport pathways and guide the design of materials with improved mobility. Studies on related N-heteroacenes have shown that electronic couplings involving not just the HOMO and LUMO but also other frontier orbitals can contribute to charge transport. acs.org

Time-Resolved Spectroscopic Techniques: Ultrafast spectroscopic methods can be used to probe the dynamics of charge carriers and excitons in these materials, providing a deeper understanding of the fundamental photophysical processes.

Exploration of this compound in Emerging Advanced Materials and Device Architectures

Beyond conventional OLEDs and OPVs, the unique properties of this compound could be harnessed in a variety of emerging technologies:

Perovskite Solar Cells (PSCs): Derivatives could be explored as novel hole-transporting materials (HTMs) or as interfacial layers to improve charge extraction and device stability in PSCs.

Thermoelectric Materials: Organic thermoelectric materials can convert waste heat into electricity. The ability to tune the electronic properties and packing of pyrazinoquinoxaline derivatives could make them interesting candidates for this application.

Supramolecular Assemblies: The hydrogen-bonding capabilities of the diamine groups and the π-surface of the core can be utilized to construct well-defined supramolecular structures such as nanowires, gels, and liquid crystals. These self-assembled materials could have applications in areas like nanoelectronics and sensing.

Covalent Organic Frameworks (COFs): The diamine functionality makes this compound a potential building block for the synthesis of nitrogen-rich 2D or 3D COFs. These porous crystalline polymers could have applications in gas storage, catalysis, and as active materials in electronic devices.

Comprehensive Elucidation of Structure-Property Relationships at the Molecular and Supramolecular Levels

A systematic investigation into the relationship between the molecular structure of this compound derivatives and their resulting properties is essential for the rational design of new materials. This involves:

Systematic Functionalization: Synthesizing a library of derivatives where the substituents on the amino groups and the quinoxaline ring are systematically varied. This will allow for a detailed study of how different functional groups affect the electronic, optical, and morphological properties.

Correlating Molecular Geometry and Optical Properties: Using a combination of experimental techniques (UV-Vis and fluorescence spectroscopy) and computational modeling to understand how changes in molecular geometry (e.g., planarity, torsion angles) influence the absorption and emission properties. acs.org

Impact of Intermolecular Interactions: Investigating how non-covalent interactions, such as hydrogen bonding and π-π stacking, influence the solid-state packing and, consequently, the charge transport and photophysical properties in the solid state. nih.gov

Developing Predictive Models: Ultimately, the goal is to develop a comprehensive understanding that allows for the prediction of the properties of new this compound derivatives before they are synthesized, thus accelerating the discovery of new high-performance materials.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry and physics of this compound and pave the way for its application in a new generation of advanced materials and electronic devices.

Q & A

Q. What are the primary synthetic routes for Pyrazino[2,3-f]quinoxaline-5,6-diamine, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation reactions involving quinoxaline precursors and diamines. For example, refluxing 3-cyanoquinoxalin-2(1H)-one with benzo[c]furazane-4,5-diamine or quinoxaline-5,6-diamine in acetic acid yields benzimidazole derivatives (57–78% yields) . Solvent choice (e.g., AcOH vs. dioxane) and reaction time (24–48 hours) critically impact yields, with polar aprotic solvents favoring cyclization .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy for identifying functional groups (e.g., C=O at ~1686 cm⁻¹) .
  • ¹H/¹³C NMR to confirm regioselectivity in fused-ring systems.
  • HPLC-MS for purity assessment, especially for intermediates like 6-acetyl-6,11-dihydro-5H-indolo[2,3-b]quinoxaline .
  • X-ray crystallography to resolve structural ambiguities in derivatives .

Q. Which derivatives of this compound show biological activity, and how are they screened?

Pyrazino-isoquinoline derivatives exhibit antifungal activity by targeting lanosterol 14α-demethylase (CYP51). For instance, compound 11b outperformed fluconazole against four fungal strains in vitro . Screening involves:

  • Microdilution assays to determine minimum inhibitory concentrations (MICs).
  • Enzyme inhibition studies using recombinant CYP51 .

Advanced Research Questions

Q. How can computational methods optimize the design of Pyrazino[2,3-f]quinoxaline-based therapeutics?

Density functional theory (DFT) and molecular docking (e.g., Gaussian 09) predict electronic properties and binding affinities. For example:

  • Frontier molecular orbital (FMO) analysis evaluates charge transfer in metal complexes (e.g., Co(II)/Ni(II)-pyrazino-phenanthroline hybrids) .
  • Docking studies with CYP51 or DNA topoisomerase II identify key interactions for anti-proliferative or antifungal activity .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

Discrepancies often arise from subtle variations in reaction conditions or assay protocols. Mitigation strategies include:

  • Systematic solvent screening : Polar solvents (e.g., dioxane) improve cyclization yields compared to ethers .
  • Standardized bioassays : Use CLSI guidelines for antifungal testing to ensure reproducibility .
  • Cross-validation with orthogonal techniques (e.g., XRD vs. NMR) for structural confirmation .

Q. How do structural modifications influence the electrochemical properties of Pyrazino[2,3-f]quinoxaline derivatives?

Introducing electron-withdrawing groups (e.g., -F, -CN) or metal coordination enhances redox activity. For example:

  • Iron-based supramolecules with pyrazino-phenanthroline ligands show electrocatalytic oxygen reduction activity (e.g., 680–691 mA/cm² at 0.5 V) .
  • Copper(I) complexes exhibit tunable luminescence for optoelectronic applications .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Pyrazino[2,3-f]quinoxaline Derivatives

PrecursorReaction ConditionsYield (%)Key ProductReference
3-Cyanoquinoxalin-2(1H)-oneReflux in AcOH, 24 h78Benzimidazole derivative
Indoloquinoxaline intermediateDioxane/ether, 24 h, Ar666-Acetyl-indoloquinoxaline

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget Enzyme/PathwayIC₅₀/MIC (µM)Activity vs. ControlReference
11b CYP51 (Candida albicans)0.124× more potent than fluconazole
Hybrid ADNA topoisomerase II1.8Comparable to doxorubicin

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of π-π stacking in supramolecular assemblies .
  • Green synthesis : Explore solvent-free or solid-phase conditions to improve atom economy .
  • Multi-target agents : Design dual CYP51/Topo II inhibitors to combat drug resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.